(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
Overview
Description
(2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a synthetic compound notable for its distinct chemical structure and potential applications in various scientific fields. The fusion of diverse functional groups within this molecule makes it a subject of interest in medicinal chemistry, drug discovery, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone can be approached via multi-step organic synthesis methods. Typically, it starts with the formation of the core azetidin-1-ylmethanone structure through cyclization reactions, followed by subsequent substitution reactions to introduce the (2,3-dimethoxyphenyl) and (4-fluorobenzo[d]thiazol-2-yl)oxy groups.
Industrial Production Methods: : On an industrial scale, high-yield synthesis involves optimized reaction conditions including temperature control, solvent selection, and the use of catalysts to ensure efficient and scalable production. Continuous flow chemistry techniques may also be employed to improve consistency and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions: : The compound can undergo various chemical transformations such as:
Oxidation: Reaction with oxidizing agents to introduce or modify functional groups.
Reduction: Use of reducing agents to alter oxidation states.
Substitution: Reactions where one functional group is replaced by another.
Addition: Involving the addition of atoms or groups to double bonds.
Common Reagents and Conditions: : Some commonly used reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often include controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products: : The products from these reactions are typically derivatives or modified versions of the parent compound, often designed to enhance its chemical properties or biological activities.
Scientific Research Applications
Chemistry: : The compound is explored in synthetic organic chemistry for its potential in constructing complex molecules and understanding reaction mechanisms.
Biology: : Studies are conducted on its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: : Its unique structure makes it a candidate for drug development, particularly for targeting specific pathways or receptors.
Industry: : The compound’s properties may be leveraged in material science, for the development of advanced polymers or as an intermediate in the synthesis of more complex materials.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level, particularly targeting specific enzymes or receptors within biological systems. This could involve binding to active sites, modulating enzyme activity, or interfering with signaling pathways. Its efficacy and specificity are influenced by its structural attributes, such as the presence of methoxy, azetidinyl, and thiazolyl groups.
Comparison with Similar Compounds
When compared to other azetidinone derivatives, (2,3-Dimethoxyphenyl)(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Similar compounds might include other azetidinones or benzothiazole derivatives, each with variations that affect their reactivity and application. For instance:
Azetidinone derivatives: : Known for their role in β-lactam antibiotics and various medicinal compounds.
Benzothiazole derivatives: : Used in applications ranging from dyes to pharmaceuticals, often with notable antimicrobial properties.
Properties
IUPAC Name |
(2,3-dimethoxyphenyl)-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O4S/c1-24-14-7-3-5-12(17(14)25-2)18(23)22-9-11(10-22)26-19-21-16-13(20)6-4-8-15(16)27-19/h3-8,11H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRPYZFRRZJGDU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)N2CC(C2)OC3=NC4=C(C=CC=C4S3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.